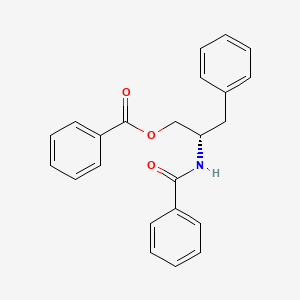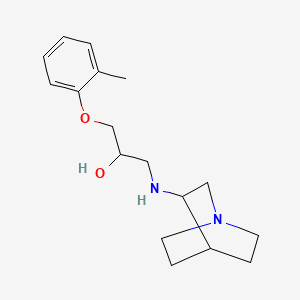
2-Phenyl-1,4,7,10-tetraoxacyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,4,7,10-tetraoxacyclododecane is a chemical compound with the molecular formula C₁₄H₂₀O₄ and a molecular weight of 252.31 g/mol . It is also known as phenyl-12-crown-4, a member of the crown ether family, which are cyclic chemical compounds consisting of a ring containing several ether groups. Crown ethers are known for their ability to form complexes with various cations, making them useful in a variety of chemical applications.
Preparation Methods
The synthesis of 2-Phenyl-1,4,7,10-tetraoxacyclododecane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of phenol with ethylene oxide in the presence of a base to form the desired crown ether . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Phenyl-1,4,7,10-tetraoxacyclododecane undergoes various chemical reactions, including:
Complexation Reactions: It can form stable complexes with metal cations such as potassium, sodium, and lithium.
Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Oxidation and Reduction: The ether groups in the crown ether ring can be oxidized or reduced, although these reactions are less common and typically require specific reagents and conditions.
Scientific Research Applications
2-Phenyl-1,4,7,10-tetraoxacyclododecane has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 2-Phenyl-1,4,7,10-tetraoxacyclododecane involves its ability to form stable complexes with metal cations. The oxygen atoms in the ether groups coordinate with the cation, effectively encapsulating it within the ring structure. This complexation can alter the solubility and reactivity of the cation, making it useful in various chemical processes .
Comparison with Similar Compounds
2-Phenyl-1,4,7,10-tetraoxacyclododecane is unique among crown ethers due to the presence of the phenyl group, which can participate in additional chemical reactions. Similar compounds include:
12-Crown-4: Lacks the phenyl group and is primarily used for complexing smaller cations like lithium.
15-Crown-5: Contains an additional ether group, making it suitable for larger cations like sodium.
18-Crown-6: Even larger, used for complexing potassium ions.
These comparisons highlight the versatility and specificity of this compound in various chemical applications.
Properties
CAS No. |
75507-19-6 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-phenyl-1,4,7,10-tetraoxacyclododecane |
InChI |
InChI=1S/C14H20O4/c1-2-4-13(5-3-1)14-12-17-9-8-15-6-7-16-10-11-18-14/h1-5,14H,6-12H2 |
InChI Key |
LLCPIXNLFGBTEC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC(COCCO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
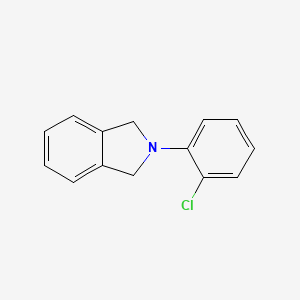
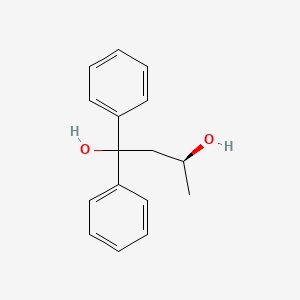
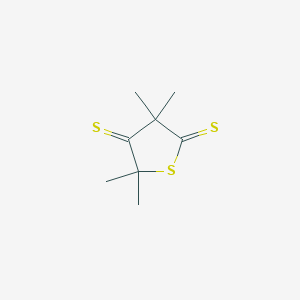

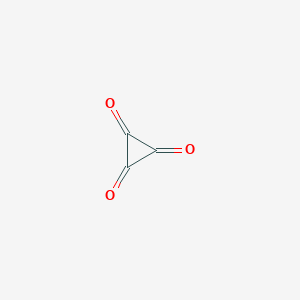
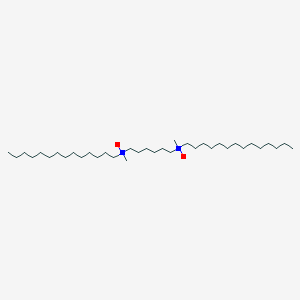
![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
methanone](/img/structure/B14454923.png)

![[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14454936.png)
